Cas no 2413868-37-6 (2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid)

2413868-37-6 structure
상품 이름:2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid
2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-26665024
- 2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid
- 2413868-37-6
- 2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid
-
- 인치: 1S/C15H20FNO7S/c1-15(2,3)24-14(21)17-9(13(19)20)7-8-5-6-10(18)12(11(8)16)25(4,22)23/h5-6,9,18H,7H2,1-4H3,(H,17,21)(H,19,20)
- InChIKey: NITLWEWCFXRAME-UHFFFAOYSA-N
- 미소: S(C)(C1=C(C=CC(=C1F)CC(C(=O)O)NC(=O)OC(C)(C)C)O)(=O)=O
계산된 속성
- 정밀분자량: 377.09445131g/mol
- 동위원소 질량: 377.09445131g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 8
- 중원자 수량: 25
- 회전 가능한 화학 키 수량: 7
- 복잡도: 596
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2
- 토폴로지 분자 극성 표면적: 138Ų
2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665024-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 5.0g |
$7961.0 | 2025-03-20 | |
Enamine | EN300-26665024-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 0.1g |
$2415.0 | 2025-03-20 | |
Enamine | EN300-26665024-10.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 10.0g |
$11805.0 | 2025-03-20 | |
Enamine | EN300-26665024-5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 5g |
$7961.0 | 2023-09-12 | ||
Enamine | EN300-26665024-10g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 10g |
$11805.0 | 2023-09-12 | ||
Enamine | EN300-26665024-2.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 2.5g |
$5380.0 | 2025-03-20 | |
Enamine | EN300-26665024-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 1.0g |
$2745.0 | 2025-03-20 | |
Enamine | EN300-26665024-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 0.05g |
$2306.0 | 2025-03-20 | |
Enamine | EN300-26665024-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 0.5g |
$2635.0 | 2025-03-20 | |
Enamine | EN300-26665024-0.25g |
2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid |
2413868-37-6 | 95.0% | 0.25g |
$2525.0 | 2025-03-20 |
2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid 관련 문헌
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
2413868-37-6 (2-{(tert-butoxy)carbonylamino}-3-(2-fluoro-4-hydroxy-3-methanesulfonylphenyl)propanoic acid) 관련 제품
- 2091011-42-4(3-(Difluoromethyl)-1H-pyrrolo[2,3-c]pyridin-4-amine)
- 2097862-56-9(benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate)
- 941891-40-3(2-methoxy-5-methyl-N-2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylbenzene-1-sulfonamide)
- 2228196-23-2(5-(3-bromoprop-1-en-2-yl)-2-chloro-1,3-thiazole)
- 1861101-28-1({[5-(Trifluoromethyl)thiophen-2-yl]methyl}hydrazine)
- 886955-79-9(ethyl 2-{2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)
- 1807277-59-3(Ethyl 4-cyano-2,6-dichlorophenylacetate)
- 1795296-32-0(Methyl 4-[[2-[[2-(3-chlorophenyl)-2-methoxypropyl]amino]-2-oxoacetyl]amino]benzoate)
- 1804320-76-0(2-(Bromomethyl)-6-fluoro-3-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 869333-32-4(Ethyl 6-amino-3-chloro-2-fluorobenzoate)
추천 공급업체
Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

Amadis Chemical Company Limited
골드 회원
중국 공급자
시약

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Handan Zechi Trading Co., Ltd
골드 회원
중국 공급자
대량
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
중국 공급자
시약
